5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c24-17-7-5-15(6-8-17)13-29-22-14-30-21(11-20(22)27)23(28)25-10-9-16-12-26-19-4-2-1-3-18(16)19/h1-8,11-12,14,26H,9-10,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAFUHPXOYDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-oxopentanoic acid methyl ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorophenyl methanol.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Notes :
-
Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl.
Ester Cleavage
The (4-fluorophenyl)methoxy group can undergo acid-catalyzed ester cleavage:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HBr/AcOH | Reflux, 3–4 hours | 5-Hydroxy-4-oxo-4H-pyran-2-carboxamide + 4-fluorobenzyl bromide | |
| BF₃·Et₂O | 0–5°C, 1 hour | Cleavage with minimal side reactions |
Key Observations :
-
The reaction efficiency depends on steric hindrance from the indole-ethyl substituent.
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling derivatization:
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Hydrazine | Ethanol, 70°C, 2 hours | Pyran-2-carbohydrazide | |
| Grignard Reagents | THF, −78°C to RT | Tertiary alcohol derivatives (e.g., R-MgBr additions) |
Example Reaction :
Cyclization Reactions
The indole moiety participates in cyclization under oxidative or catalytic conditions:
| Catalyst/Reagent | Conditions | Products | References |
|---|---|---|---|
| CuCl₂/DMSO | 110°C, 12 hours | Indole-fused pyranoquinoline derivatives | |
| Pd(OAc)₂/PPh₃ | Microwave, 150°C | Polycyclic heteroaromatic systems |
Mechanistic Pathway :
-
Copper-mediated oxidative coupling facilitates C–N bond formation between the indole and pyran rings.
Electrophilic Aromatic Substitution
The indole’s C-3 position is reactive toward electrophiles:
| Electrophile | Conditions | Products | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 minutes | 3-Nitroindole derivative | |
| Br₂/FeBr₃ | RT, 1 hour | 3-Bromoindole derivative |
Regioselectivity :
-
Substitution occurs preferentially at the indole’s C-3 due to electron-rich π-system.
Reduction Reactions
Selective reduction of the pyran-4-one ring is achievable:
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| NaBH₄/MeOH | RT, 2 hours | 4-Hydroxy-tetrahydropyran derivative | |
| H₂/Pd-C | 50 psi, EtOH, 6 hours | Saturated pyran ring with retained amide functionality |
Challenges :
-
Over-reduction of the indole ring is minimized by using mild conditions.
Critical Data from Research Findings
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide exhibit significant anticancer properties. For instance, research on related indole derivatives has shown promising results against various cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
These studies report percent growth inhibitions ranging from 51.88% to 86.61%, suggesting that this compound may play a role in the development of new anticancer therapies .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) , which is crucial in cholesterol biosynthesis. This mechanism is similar to that of atorvastatin, a well-known hypolipidemic agent .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Anticancer Screening
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, indicating its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition Assays
Assays measuring HMG-CoA reductase activity showed that the compound effectively inhibited enzyme activity, similar to established statins, suggesting a pathway for managing hyperlipidemia.
Wirkmechanismus
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes, including those involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyran-Based Analogs with Indole-Ethylamine Substituents
ACI-INT Series ()
These analogs share the 4-oxo-pyran core and indole-ethylcarboxamide side chain but differ in substituents on the pyran ring:
- ACI-INT-733 : Contains a 3,6-dihydro-6-oxo-2H-pyran substituent.
- ACI-INT-734 : Features a tetrahydro-4-hydroxy-6-oxo-2H-pyran group.
- ACI-INT-735 : Includes a tetrahydro-4-methoxy-6-oxo-2H-pyran moiety.
Key Differences :
- The hydroxyl (ACI-INT-734) and methoxy (ACI-INT-735) groups may enhance solubility compared to the parent compound.
- The dihydro-oxo group in ACI-INT-733 could alter ring conformation and binding affinity .
Compound from
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-1H-pyrrole-3-carboxamide
Pyridine/Imidazole-Based Analogs with Indole-Ethylamine Chains
N-(2-(1H-Indol-3-yl)-ethyl)-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-amine (151)
- Key Data :
- Comparison :
- Replaces the pyran core with a pyridine-imidazole scaffold.
- The methylthio group may enhance metabolic stability compared to the methoxy group in the target compound.
2-(2-Chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide ()
Carboxamide Derivatives with Fluorophenyl Substituents
5-[(4-Fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxylic Acid ()
- Key Data :
- Molecular formula: C₁₃H₉FO₅
- Molecular weight: 272.21
- Comparison: The carboxylic acid group (vs.
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate ()
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The indole-ethylamine chain and fluorophenyl group are conserved in many analogs, suggesting their importance in target engagement. Modifications to the core (e.g., pyran vs. pyridine) alter scaffold rigidity and electronic properties.
- Pharmacological Data: Limited evidence on bioactivity or target specificity for the target compound. Further studies could prioritize analogs with hydroxyl/methoxy groups (e.g., ACI-INT-734) for improved solubility .
- Synthetic Feasibility : Compound 151’s 73% yield highlights efficient routes for indole-ethylamine conjugation, applicable to the target compound’s optimization .
Biologische Aktivität
5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a pyran ring, an indole moiety, and a fluorinated phenyl group. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties.
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. It interacts with various molecular targets involved in cell proliferation and survival pathways.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly reduced cell viability with IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation.
Research Findings
In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups . This suggests that it may inhibit pro-inflammatory cytokines and mediators.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of this compound.
The neuroprotective activity may be linked to its antioxidant properties and the ability to modulate neurotransmitter levels. In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss .
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) have shown that the compound has a high affinity for protein binding, which may influence its pharmacokinetics and therapeutic efficacy .
Summary of Biological Activities
| Activity Type | Observations | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 10 - 30 µM |
| Anti-inflammatory | Reduces edema in animal models | Significant reduction observed |
| Neuroprotective | Improves cognitive function in neurodegeneration models | Not quantified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of indole derivatives with pyran-2-carboxamide precursors. Solvent-free "neat" methods or microwave-assisted synthesis (using catalysts like aluminum oxide) are effective for optimizing yields under controlled conditions . Fluorescence spectroscopy and NMR are critical for tracking intermediate formation, as demonstrated in analogous indole-containing compounds .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : For confirming substitution patterns (e.g., fluorophenyl and indole groups).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as applied to structurally similar pyrazole and pyrimidine derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Fluorescence Spectroscopy : Monitors electronic transitions, particularly useful for assessing π-π interactions in aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks) require cross-validation:
- Variable Temperature NMR : Differentiates dynamic rotational isomers in fluorophenyl groups.
- Density Functional Theory (DFT) : Computationally predicts NMR chemical shifts for comparison with experimental data.
- Single-Crystal X-ray Analysis : Provides definitive bond-length and angle measurements, as shown in studies of pyrazolone derivatives .
Q. What experimental design strategies optimize synthesis yield under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically models variables (e.g., temperature, solvent polarity) to identify optimal conditions. For example, flow chemistry systems enable precise control of reaction parameters, reducing side-product formation .
- Microwave Irradiation : Enhances reaction rates and purity by minimizing thermal decomposition, as demonstrated in thiophene-carboxamide syntheses .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- In Vitro Assays : Use calcium mobilization assays (e.g., CHO cells expressing target receptors) to measure ligand efficacy, inspired by V1b receptor antagonist studies .
- Molecular Docking : Predict binding interactions with enzymes/receptors using crystallographic data from related compounds (e.g., pyridinylmethyl-phenylbenzamide derivatives) .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays, critical for advancing lead compounds to preclinical trials .
Data Analysis and Technical Challenges
Q. What statistical models are effective for analyzing variability in synthetic yield data?
- Methodological Answer :
- Response Surface Methodology (RSM) : Maps interactions between variables (e.g., catalyst concentration, time) to predict yield maxima .
- Multivariate Analysis : Identifies outlier reactions caused by impurities or moisture sensitivity, as applied in copolymerization studies .
Q. How can researchers address discrepancies in bioassay results across different experimental setups?
- Methodological Answer :
- Standardized Positive Controls : Use reference compounds (e.g., known receptor antagonists) to calibrate assay sensitivity .
- Inter-laboratory Reprodubility Tests : Validate protocols using blinded samples, as practiced in pharmacological studies of vasopressin antagonists .
Tables of Key Data
| Synthetic Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Cyclohexanone, Al₂O₃, 100°C, 30 min | 85 | |
| Solvent-free fusion | 150°C, 2 hours | 72 | |
| Flow chemistry | Continuous reactor, 0.5 mL/min | 91 |
| Biological Assay | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Calcium mobilization assay | V1b receptor | 3.2 | |
| Restraint-stress model | Plasma corticotropin inhibition | 50% at 10 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
